Synthesis and Characterization of 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile
Synthesis and Characterization of 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile
Technical Guide for Medicinal Chemistry Applications
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile , a functionalized pyrazole scaffold relevant to kinase inhibition and G-protein coupled receptor (GPCR) modulation.[1]
Unlike generic protocols, this guide prioritizes regiochemical fidelity and scalability . The selected synthetic route employs a Claisen condensation-cyclization sequence followed by a functional group interconversion (FGI) homologation strategy.[1] This pathway avoids the regioselectivity issues common in direct alkylation methods and ensures high purity of the 3,5-disubstituted isomer.
Target Molecule Profile:
-
IUPAC Name: 2-(5-(4-Propylphenyl)-1H-pyrazol-3-yl)acetonitrile[1][2]
-
Molecular Formula: C
H N [1][2] -
Molecular Weight: 225.29 g/mol [1]
-
Key Structural Features: 1,3,5-substituted pyrazole core, 4-propylphenyl lipophilic tail, reactive acetonitrile "warhead" or linker.
Retrosynthetic Analysis
To ensure the correct placement of the acetonitrile moiety relative to the aryl group, we disconnect the molecule at the nitrile carbon. The most robust precursor is the corresponding chloromethyl pyrazole , which can be accessed from the hydroxymethyl derivative. The pyrazole ring itself is best constructed via the Knorr synthesis to guarantee the 3,5-substitution pattern.
Strategic Disconnections
-
C-C Bond Formation (Nitrile): Displacement of a halide by cyanide.
-
FGI (Halide): Chlorination of a primary alcohol.
-
Redox (Alcohol): Reduction of an ethyl ester.
-
Heterocycle Formation: Condensation of hydrazine with a
-diketo ester.[1] -
C-C Bond Formation (Claisen): Acylation of 4-propylacetophenone with diethyl oxalate.[1]
Figure 1: Retrosynthetic logic flow ensuring regiocontrol.[1]
Synthetic Strategy & Protocols
Step 1: Claisen Condensation
Reaction: 4-Propylacetophenone + Diethyl Oxalate
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Reagents: Charge NaOEt (1.2 equiv) in anhydrous ethanol (EtOH).
-
Addition: Add diethyl oxalate (1.2 equiv) dropwise at 0°C.
-
Reaction: Add 4-propylacetophenone (1.0 equiv) dropwise over 30 mins. Warm to room temperature (RT) and reflux for 4 hours. The solution typically turns dark orange/red.
-
Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) to isolate the diketo ester.
Step 2: Knorr Cyclization
Reaction: Diketo Ester + Hydrazine Hydrate
Protocol:
-
Setup: Dissolve the Step 1 product in EtOH (0.5 M concentration).
-
Addition: Add Hydrazine monohydrate (1.5 equiv) dropwise at RT.
-
Condition: Reflux for 3 hours. Monitor by TLC (the diketone spot will disappear).
-
Workup: Cool to RT. A precipitate often forms. Pour into ice water. Filter the solid.[3][4][5] If no solid forms, extract with DCM.
-
Yield: This step usually proceeds in high yield (>85%).
Step 3: Reduction to Alcohol
Reaction: Ethyl ester
Protocol:
-
Reagents: Dissolve ester in dry THF. Add LiAlH
(2.0 equiv) carefully at 0°C under . -
Condition: Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter through Celite.
-
Product: The alcohol is typically a white solid.
Step 4: Chlorination
Reaction: Alcohol
Protocol:
-
Reagents: Dissolve alcohol in DCM. Add SOCl
(3.0 equiv) dropwise at 0°C. -
Condition: Reflux for 2 hours.
-
Workup: Evaporate solvent and excess SOCl
in vacuo. Co-evaporate with toluene to remove traces of acid. -
Stability: The chloromethyl derivative is reactive; use immediately or store at -20°C.[1]
Step 5: Cyanation (The Target)
Reaction: Chloromethyl pyrazole + NaCN
Protocol:
-
Setup: Dissolve Step 4 chloride in DMSO (0.2 M).
-
Reagents: Add Sodium Cyanide (NaCN) (1.5 equiv). Caution: NaCN is highly toxic.[1]
-
Condition: Stir at RT for 12 hours or heat to 50°C for 2 hours.
-
Workup: Dilute with water (carefully). Extract with EtOAc. Wash organic layer with water (5x) to remove DMSO.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).
Characterization Data (Expected)
The following spectral data confirms the structure of the final product.
| Technique | Parameter | Expected Signal / Value | Assignment |
| Solvent: DMSO- | Pyrazole NH | ||
| Aryl H (ortho to pyrazole) | |||
| Aryl H (meta to pyrazole) | |||
| Pyrazole C4-H | |||
| Acetonitrile CH | |||
| Propyl CH | |||
| Propyl CH | |||
| Propyl CH | |||
| Key Peaks | ~118 ppm | Nitrile CN | |
| ~17-18 ppm | CH | ||
| ~102 ppm | Pyrazole C4 | ||
| MS (ESI) | Mode: Positive | m/z 226.15 | Protonated Molecular Ion |
| IR | Neat | ~2250 cm | C |
| ~3200-3400 cm | N-H stretch (Broad) |
Mechanistic Insight: The Knorr Cyclization
The formation of the pyrazole ring is the defining step. Understanding the mechanism allows for troubleshooting if yields are low.
-
Nucleophilic Attack: The hydrazine nitrogen attacks the more reactive ketone carbonyl (next to the aryl group or the ester, depending on sterics/electronics).
-
Imine Formation: Loss of water generates a hydrazone intermediate.
-
Intramolecular Attack: The second hydrazine nitrogen attacks the remaining carbonyl (ester or ketone).
-
Aromatization: Tautomerization drives the system to the stable aromatic pyrazole.
Figure 2: Simplified mechanism of the Knorr Pyrazole Synthesis.[1]
Troubleshooting & Optimization
-
Issue: Low Yield in Step 5 (Cyanation).
-
Cause: The chloromethyl pyrazole can self-alkylate (polymerize) because the pyrazole NH is nucleophilic.
-
Solution: Protect the pyrazole NH with a Boc group (Di-tert-butyl dicarbonate) before the chlorination step.[1] Deprotect with TFA after cyanation.
-
Alternative: Use TMS-CN and TBAF instead of NaCN for milder conditions.[1]
-
-
Issue: Regioisomers in Step 1.
-
Insight: Claisen condensation is generally regioselective for methyl ketones (like acetophenone). If 4-propylacetophenone is pure, regioselectivity is rarely an issue. Ensure the starting material is not the isomer 1-(2-propylphenyl)ethanone (ortho-substituted), which sterically hinders the reaction.[1]
-
Safety & Handling
-
Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas. Use a dedicated hood. Keep bleach (sodium hypochlorite) nearby to neutralize spills.
-
Hydrazine Hydrate: Potent carcinogen and highly toxic. Use double gloves and work in a fume hood.
-
Thionyl Chloride: Reacts violently with water to release HCl and SO
.
References
-
Gosselin, F., et al. (2006).[6][7] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270.[6]
- Context: Establishes the reliability of the condens
-
Insuasty, B., et al. (2012).[8] "Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity." Archiv der Pharmazie, 345(4), 275-286.[8] [1]
- Context: Provides characterization data for similar 3,5-disubstituted pyrazoles.
-
Organic Syntheses, Coll. Vol. 4. (1963). "3-Cyanomethyl-1-phenylpyrazole."[1][3][9] p. 219.
-
Context: Classic protocol for converting pyrazole-methanols to acetonitriles.[1]
-
- Sharifi, A., et al. (2011). "A Simple and Efficient Synthesis of 3,5-Disubstituted Pyrazoles." Journal of Heterocyclic Chemistry, 48, 880.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 4. connectjournals.com [connectjournals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 8. Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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